molecular formula C10H10F2N2 B2663566 [1-(difluoromethyl)-1H-indol-3-yl]methanamine CAS No. 1515370-34-9

[1-(difluoromethyl)-1H-indol-3-yl]methanamine

Cat. No. B2663566
CAS RN: 1515370-34-9
M. Wt: 196.201
InChI Key: SQIIBMUNLKVFGS-UHFFFAOYSA-N
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Description

“[1-(difluoromethyl)-1H-indol-3-yl]methanamine” is a chemical compound with the CAS Number: 1515370-34-9 . It has a molecular weight of 196.2 . The compound is typically stored at temperatures below -10°C and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H10F2N2/c11-10(12)14-6-7(5-13)8-3-1-2-4-9(8)14/h1-4,6,10H,5,13H2 . This indicates the molecular structure of the compound.

Scientific Research Applications

Synthesis and Structural Analysis

  • Chiral (Indol-2-yl)methanamines Synthesis : A study focused on the synthesis of chiral (indol-2-yl)methanamines using amino acid starting materials and a 9-phenyl-9-fluorenyl (Pf) protecting group strategy. This work highlighted the importance of tetrahydro-β-carbolines, a structurally similar compound, in pharmaceuticals and natural products. The research also delved into conformational studies of Pf-protected α-amino carbonyl compounds to understand stereochemical protecting properties (Lood et al., 2015).

Catalytic Applications

  • Palladacycles Synthesis and Catalysis : Research on the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles, which were derived from 1-(3-(pyridin-2-yl)phenyl)methanamine derivatives, demonstrated their efficacy in catalytic applications. These compounds showed good activity and selectivity in catalysis, remaining in the Pd(II) state (Roffe et al., 2016).

Anticonvulsant Potential

  • Anticonvulsant Agents : A series of schiff bases of 3-aminomethyl pyridine were synthesized and screened for anticonvulsant activity. The study identified several potent compounds that exhibited significant seizures protection, highlighting the therapeutic potential of such derivatives (Pandey & Srivastava, 2011).

Novel Synthesis Approaches

  • Efficient Synthesis in Water : A novel approach for synthesizing 3-indolyl-methanamines from indoles, aldehydes, and nitrobenzenes in water was reported. This method produced the compounds in excellent yields within a short period, offering a greener alternative to traditional synthesis methods (Das et al., 2013).

Biased Agonists Development

  • Serotonin Receptor Biased Agonists : Studies on novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives designed as biased agonists of serotonin 5-HT1A receptors showed promising antidepressant-like activity. This research demonstrates the potential of developing drug candidates targeting specific signaling pathways for enhanced therapeutic efficacy with reduced side effects (Sniecikowska et al., 2019; Sniecikowska et al., 2020).

properties

IUPAC Name

[1-(difluoromethyl)indol-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2N2/c11-10(12)14-6-7(5-13)8-3-1-2-4-9(8)14/h1-4,6,10H,5,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQIIBMUNLKVFGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2C(F)F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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